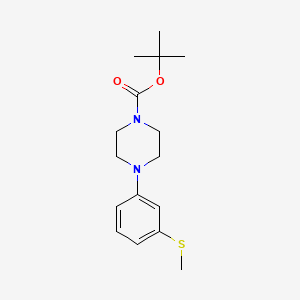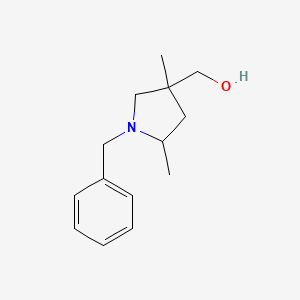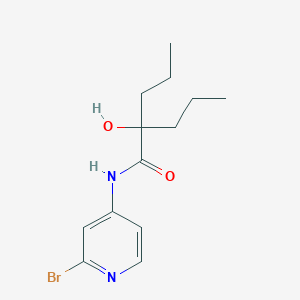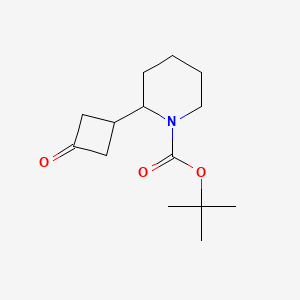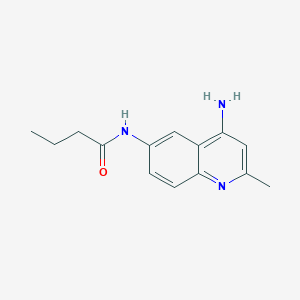![molecular formula C14H14N6 B13890094 8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that combines isoquinoline, triazole, and pyrazine moieties, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the isoquinoline and triazole intermediates. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by cyclization and subsequent functionalization to introduce the triazole and pyrazine rings . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and improve scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole and pyrazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with potential biological activity.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydroisoquinolinone derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.
1,2,4-triazole-containing scaffolds: These compounds are widely used in medicinal chemistry due to their versatility and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potential as CDK2 inhibitors and possess similar structural features.
Uniqueness
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its combination of isoquinoline, triazole, and pyrazine moieties, which provides a versatile scaffold for drug development
Propriétés
Formule moléculaire |
C14H14N6 |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H14N6/c15-14-17-13-12(16-6-8-20(13)18-14)19-7-5-10-3-1-2-4-11(10)9-19/h1-4,6,8H,5,7,9H2,(H2,15,18) |
Clé InChI |
FYKVQYDBRDPGCP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=NC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



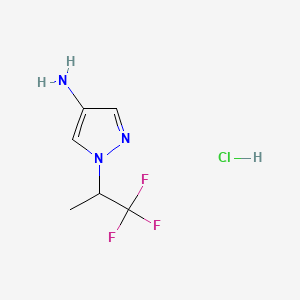


![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
